molecular formula C32H38O4 B1180246 omega-agatoxin III CAS No. 137094-82-7

omega-agatoxin III

カタログ番号: B1180246
CAS番号: 137094-82-7
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Omega-agatoxins are peptide toxins derived from the venom of spiders in the genus Agelenopsis (e.g., funnel-web spiders). These toxins selectively inhibit voltage-gated calcium channels (VGCCs), particularly P/Q-type channels, which are critical for neurotransmitter release and neuronal excitability . While the provided evidence extensively covers omega-agatoxin IVA, IVB, and TK, direct references to omega-agatoxin III are absent.

特性

CAS番号

137094-82-7

分子式

C32H38O4

同義語

omega-agatoxin III

製品の起源

United States

類似化合物との比較

Comparative Analysis of Omega-Agatoxins

Structural Comparisons

Omega-agatoxins share a conserved scaffold stabilized by disulfide bonds but exhibit variations in amino acid sequences and charge distribution:

Property Omega-Agatoxin IVA Omega-Agatoxin IVB Omega-Agatoxin TK
Length (AA) 48 48 Not specified
Disulfide Bonds 4 4 4
Key Residues Positively charged mid-region Conserved mid-region with IVA D-Ser46 critical for activity
C-Terminal Structure Hydrophobic segment essential for P-type blockade Similar to IVA but with fewer basic residues β-sheet and D-Ser46 conformation required

Key Insights :

  • Charge Distribution: IVA and IVB share a conserved mid-region with positive charges, critical for binding to P-type channels.
  • Stereochemical Specificity : TK’s activity depends on D-Ser46; synthetic L-Ser46 analogs lose function, highlighting conformational specificity .
  • C-Terminal Role: IVA’s hydrophobic C-terminal segment distinguishes it from unrelated toxins (e.g., omega-conotoxin GVIA) and is essential for channel blockade .

Functional and Pharmacological Differences

Target Specificity and Potency
Toxin Primary Target Potency (Kd) Secondary Targets
IVA P-type VGCCs ~3 nM None reported
IVB P-type VGCCs ~3 nM None reported
TK P-type VGCCs Not quantified None reported

Functional Notes:

  • TK’s blockade is conformation-dependent , requiring a β-sheet structure and D-Ser46 for effective binding .
Neurophysiological Effects
  • GABA Release Modulation : Omega-agatoxin IVA reduces GABAergic transmission in cortical PV neurons, increasing cortical excitability. However, off-target effects may occur due to Cav2.1 (P/Q-type) expression in glutamatergic neurons .
  • Synaptic Plasticity : IVA and IVB are tools for studying synaptic vesicle exocytosis, as P/Q-type channels dominate presynaptic calcium entry in many neurons .

Mechanistic Insights from Structural Studies

  • NMR and Disulfide Bonding : IVB’s 3D structure, resolved via NMR, revealed a disulfide bond configuration and a surface-exposed mid-region for channel interaction .
  • Comparative Modeling : Despite 71% sequence identity, IVA and IVB differ in charge distribution at the N-terminus, which is less critical for binding than the conserved mid-region .

Q & A

Basic Research Questions

Q. What experimental approaches are used to determine the mechanism of action of omega-agatoxin III?

  • Methodological Answer : Omega-agatoxin III is a calcium channel blocker, primarily targeting P/Q-type voltage-gated calcium channels (VGCCs). Standard assays include:

  • Electrophysiological recordings : Use patch-clamp techniques on transfected HEK293 cells or neuronal cultures to measure current inhibition .
  • Radioligand binding assays : Employ competitive displacement of radiolabeled ω-conotoxins (e.g., ω-conotoxin GVIA for N-type channels) to quantify affinity .
  • Calcium imaging : Monitor intracellular Ca²⁺ flux in live cells using fluorescent dyes (e.g., Fluo-4) under toxin treatment .

Q. How can researchers isolate and purify omega-agatoxin III from natural sources?

  • Methodological Answer :

Extraction : Homogenize venom glands from Agelenopsis spiders in acidic buffers (e.g., 0.1% trifluoroacetic acid).

Chromatography : Use reverse-phase HPLC with a C18 column and gradient elution (acetonitrile/water) for purification.

Validation : Confirm purity via MALDI-TOF mass spectrometry and functional assays (e.g., IC₅₀ determination in calcium flux assays) .

Q. What are the best practices for validating the specificity of omega-agatoxin III in blocking P/Q-type calcium channels?

  • Methodological Answer :

  • Control experiments : Test toxin efficacy in cell lines expressing non-target channels (e.g., L-type or T-type VGCCs).
  • Knockdown/knockout models : Use siRNA or CRISPR-Cas9 to silence P/Q-type channels and assess residual toxin effects.
  • Cross-reactivity assays : Compare inhibition profiles with ω-agatoxin IVA (specific to P-type) and ω-conotoxin MVIIC (broad VGCC blocker) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported IC₅₀ values for omega-agatoxin III across studies?

  • Methodological Answer :

  • Standardize assay conditions : Ensure consistent parameters (temperature, pH, ion concentrations) and cell types (e.g., cerebellar granule neurons vs. heterologous systems).
  • Meta-analysis : Compile data from peer-reviewed studies (e.g., via PubMed, Web of Science) and apply statistical models (e.g., mixed-effects regression) to identify confounding variables .
  • Reproducibility protocols : Adopt community guidelines (e.g., ARRIVE for preclinical studies) to enhance transparency .

Q. What structural biology techniques are optimal for studying omega-agatoxin III’s interaction with calcium channels?

  • Methodological Answer :

  • Cryo-EM : Resolve toxin-channel complexes at near-atomic resolution to identify binding interfaces.
  • NMR spectroscopy : Analyze toxin dynamics in solution and map residues critical for channel interaction.
  • Mutagenesis : Introduce point mutations in channel α1 subunits (e.g., Cav2.1) to validate binding sites identified computationally (e.g., molecular docking) .

Q. How should researchers design experiments to investigate subtype selectivity of omega-agatoxin III among calcium channels?

  • Methodological Answer :

  • Panel testing : Screen toxin against recombinant Cav2.1 (P/Q-type), Cav2.2 (N-type), and Cav2.3 (R-type) channels expressed in Xenopus oocytes or mammalian cells.
  • Dose-response profiling : Generate IC₅₀ curves for each subtype and calculate selectivity ratios (e.g., IC₅₀[N-type]/IC₅₀[P/Q-type]).
  • In vivo models : Use transgenic mice with Cav2.1 knockouts to isolate P/Q-specific effects in neurophysiological assays .

Data Management and Reproducibility

Q. What guidelines should be followed for depositing omega-agatoxin III research data in public repositories?

  • Methodological Answer :

  • Raw data : Upload electrophysiology traces, chromatograms, and spectroscopy results to Zenodo or Figshare with DOI assignment.
  • Metadata : Include experimental conditions (e.g., buffer composition, voltage protocols) using standardized templates (e.g., ISA-Tab).
  • Ethical compliance : Anonymize human/animal data and adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) .

Q. How can researchers address contradictory findings in literature regarding omega-agatoxin III’s neuroprotective effects?

  • Methodological Answer :

  • Systematic review : Use PRISMA guidelines to evaluate study quality, focusing on sample sizes, blinding, and statistical power.
  • Dose-response reanalysis : Replot published data to assess whether discrepancies arise from non-linear toxin effects.
  • Collaborative replication : Partner with independent labs to validate key findings under harmonized protocols .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。